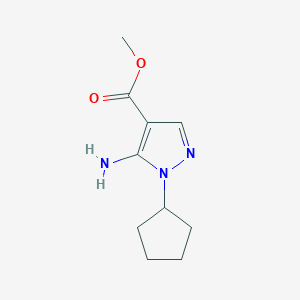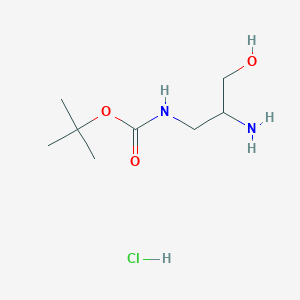![molecular formula C13H15ClF3NO B2869508 2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397220-62-0](/img/structure/B2869508.png)
2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as CF3-AMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a useful tool in biochemical and physiological research. CF3-AMBA is a member of the phenylacetamide family, which is characterized by its high lipophilicity and ability to cross the blood-brain barrier.
Wirkmechanismus
CF3-AMBA acts as a positive allosteric modulator of the GABAA receptor α5 subunit, which enhances the receptor's sensitivity to the neurotransmitter GABA. This increased sensitivity results in an increase in the inhibitory activity of the GABAA receptor, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
CF3-AMBA has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, CF3-AMBA has been found to reduce anxiety-like behavior in rodents, suggesting a potential therapeutic use in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CF3-AMBA is its high selectivity for the α5 subunit of the GABAA receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of CF3-AMBA is its lipophilicity, which can lead to non-specific binding and off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on CF3-AMBA. One area of interest is the role of the α5 subunit in the development of epilepsy. CF3-AMBA has been shown to reduce seizure activity in animal models of epilepsy, suggesting a potential therapeutic use in the treatment of this condition. Another area of interest is the potential use of CF3-AMBA as a tool for studying the role of the GABAA receptor in the development of addiction and substance abuse disorders. Finally, further research is needed to better understand the pharmacokinetics and toxicity of CF3-AMBA in order to assess its potential for clinical use.
Synthesemethoden
The synthesis of CF3-AMBA involves the reaction of 4-trifluoromethylphenylacetic acid with isobutyl chloroformate in the presence of triethylamine to form the corresponding mixed anhydride. This mixed anhydride is then reacted with 2-amino-2-methyl-1-propanol to yield CF3-AMBA.
Wissenschaftliche Forschungsanwendungen
CF3-AMBA has been found to be a useful tool in studying the function of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. CF3-AMBA has been shown to selectively bind to the α5 subunit of the GABAA receptor, which is highly expressed in the hippocampus region of the brain. This selectivity makes CF3-AMBA a valuable tool for studying the role of the α5 subunit in cognitive processes such as learning and memory.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-9(2)8-18(12(19)7-14)11-5-3-10(4-6-11)13(15,16)17/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGDNOYBYXKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416861 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B2869433.png)

![N-[2-(3-Azaspiro[5.5]undecan-3-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2869435.png)
![N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2869439.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2869441.png)




![N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2869448.png)